molecular formula C20H24O2Sn B12666729 (Acetoxy)cyclohexyldiphenylstannane CAS No. 69642-26-8

(Acetoxy)cyclohexyldiphenylstannane

Cat. No.: B12666729
CAS No.: 69642-26-8
M. Wt: 415.1 g/mol
InChI Key: NUMBPFVAIKYWBB-UHFFFAOYSA-M
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Description

(Acetoxy)cyclohexyldiphenylstannane is an organotin compound characterized by the presence of an acetoxy group, a cyclohexyl group, and two phenyl groups attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Acetoxy)cyclohexyldiphenylstannane typically involves the reaction of cyclohexyldiphenylstannane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Cyclohexyldiphenylstannane+Acetic AnhydrideThis compound+By-products\text{Cyclohexyldiphenylstannane} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{By-products} Cyclohexyldiphenylstannane+Acetic Anhydride→this compound+By-products

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Acetoxy)cyclohexyldiphenylstannane undergoes various chemical reactions, including:

    Oxidation: The acetoxy group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexyldiphenylstannane.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of cyclohexyldiphenylstannane.

    Substitution: Formation of various substituted organotin compounds.

Scientific Research Applications

(Acetoxy)cyclohexyldiphenylstannane has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (Acetoxy)cyclohexyldiphenylstannane involves its interaction with molecular targets through the acetoxy group. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The tin atom in the compound can also form coordination complexes with other molecules, influencing their reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyldiphenylstannane: Lacks the acetoxy group, making it less reactive in certain chemical reactions.

    Diphenyltin diacetate: Contains two acetoxy groups, offering different reactivity and applications.

    Tributyltin acetate: Another organotin compound with distinct properties and uses.

Uniqueness

(Acetoxy)cyclohexyldiphenylstannane is unique due to the presence of both cyclohexyl and acetoxy groups, which confer specific reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it valuable in research and industrial applications.

Properties

CAS No.

69642-26-8

Molecular Formula

C20H24O2Sn

Molecular Weight

415.1 g/mol

IUPAC Name

[cyclohexyl(diphenyl)stannyl] acetate

InChI

InChI=1S/C6H11.2C6H5.C2H4O2.Sn/c3*1-2-4-6-5-3-1;1-2(3)4;/h1H,2-6H2;2*1-5H;1H3,(H,3,4);/q;;;;+1/p-1

InChI Key

NUMBPFVAIKYWBB-UHFFFAOYSA-M

Canonical SMILES

CC(=O)O[Sn](C1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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